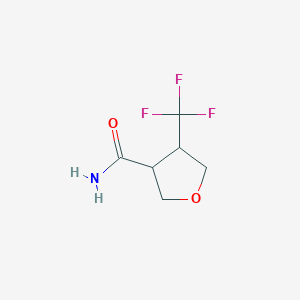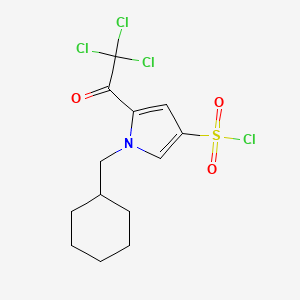![molecular formula C15H15N5O2 B2725368 1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 1795488-98-0](/img/structure/B2725368.png)
1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a urea linkage connecting a methoxyphenyl group and a methylpyrazolo[1,5-a]pyrimidinyl moiety, which contributes to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core:
Introduction of the Methoxyphenyl Group:
Urea Formation:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions: 1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the methoxyphenyl or pyrazolo[1,5-a]pyrimidine moieties, using reagents like halides or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halides, organometallic reagents, under conditions such as reflux or room temperature.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
科学研究应用
1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.
相似化合物的比较
- 1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-4-yl)urea
- 1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-5-yl)urea
Comparison: Compared to these similar compounds, 1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea exhibits unique properties due to the position of the substituents on the pyrazolo[1,5-a]pyrimidine ring. This positional difference can significantly affect the compound’s reactivity, biological activity, and overall chemical behavior, making it a distinct and valuable compound for research and application.
属性
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-7-14-16-8-11(9-20(14)19-10)17-15(21)18-12-5-3-4-6-13(12)22-2/h3-9H,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHYTHPVRCMDGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(7-Azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline](/img/structure/B2725286.png)
![N-(3-chloro-2-methylphenyl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2725290.png)
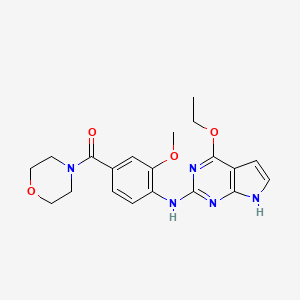
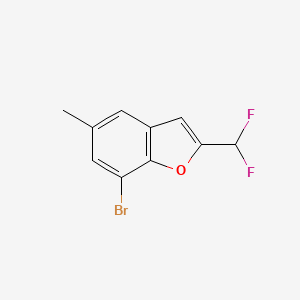
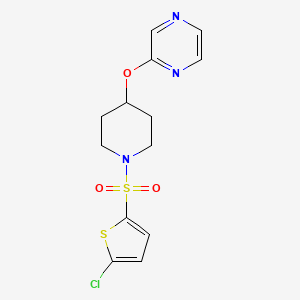
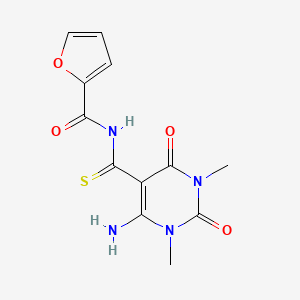
![3-{4-[(2,5-Dimethylbenzenesulfonyl)oxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B2725298.png)
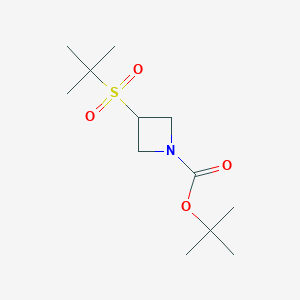
![2-((1-phenylethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2725300.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B2725302.png)
![1-(4-chlorophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2725304.png)
